Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a 5-nitrothiophene-2-carboxamido group at position 2 and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c1-2-23-16(20)13-9-5-3-4-6-10(9)25-15(13)17-14(19)11-7-8-12(24-11)18(21)22/h7-8H,2-6H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWFJJDKSQJXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of thiophene derivatives followed by amide formation and esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. The final esterification step is usually carried out using ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted thiophenes: Formed by electrophilic substitution reactions.
Scientific Research Applications
Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a broader class of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. Key structural analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with electron-donating substituents (e.g., -OH in 6p or phenyl in 33), which may alter solubility, metabolic stability, and target binding .
- Biological Activity : Urea-linked analogs (e.g., HCV-3149 in ) exhibit antiviral properties, while acetylated derivatives (e.g., 33) show antibacterial effects . The nitro group in the target compound may confer unique bioactivity, such as nitroreductase activation or enhanced binding to nitro-sensitive enzymes.
Physicochemical Properties
Biological Activity
Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 328038-33-1) is a compound that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16N2O5S2
- Molecular Weight : 380.43 g/mol
- IUPAC Name : Ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structure : The compound features a benzo[b]thiophene core with a nitrothiophene substituent and an ethyl ester functional group.
Synthesis
The compound can be synthesized through the Gewald reaction, which involves the reaction of cyclohexanone, ethyl 2-cyanoacetate, and elemental sulfur. This method allows for the introduction of various functional groups that can enhance the biological activity of the resulting compounds.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. The IC50 values ranged from 23.2 to 49.9 μM for the most active derivatives .
- Mechanism of Action : The compound induces apoptosis in cancer cells as evidenced by flow cytometry analyses showing increased early and late apoptotic populations after treatment. Specifically, a study reported a 26.86% reduction in cell viability in treated MCF-7 cells .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Activity Against Bacteria : Nitrothiophene carboxamide derivatives have been evaluated for their antibacterial properties against strains such as E. coli and Klebsiella spp. These compounds require activation by nitroreductases within bacterial cells to exert their bactericidal effects .
Case Studies
- Breast Cancer Study : A study focused on evaluating the apoptosis-inducing capabilities of this compound on MCF-7 cells demonstrated significant induction of apoptosis and cell cycle arrest at G2/M phase. The findings suggest that this compound could be developed further as a potential therapeutic agent for breast cancer treatment .
- Antimicrobial Efficacy : Another study examined a series of nitrothiophene derivatives for their effectiveness against multidrug-resistant bacterial strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics due to their unique mechanism of action against bacterial efflux systems .
Summary Table of Biological Activities
| Activity Type | Cell Line/Organism | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 23.2 - 49.9 | Induces apoptosis |
| Antimicrobial | E. coli, Klebsiella spp | Not specified | Requires nitroreductase activation |
Q & A
Q. What are the key synthetic methodologies for preparing Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via the Gewald reaction, using ketones (e.g., cyclohexanone), sulfur, and cyanoacetic acid derivatives under basic conditions .
- Step 2 : Introduction of the 5-nitrothiophene-2-carboxamido group via amide coupling, often employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DMF .
- Critical parameters : Temperature control (<50°C to avoid nitro group reduction), solvent choice (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized to confirm structural integrity and purity?
- NMR spectroscopy : - and -NMR are used to confirm substituent positions and ring saturation (e.g., δ ~1.35 ppm for ethyl ester protons, δ ~160-170 ppm for carbonyl carbons) .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] calculated for CHNOS: 429.0763) .
Q. What preliminary biological activities have been reported for structurally similar compounds?
- Anticancer activity : Analogous thiophene derivatives show IC values of 2–10 μM against HeLa and MCF-7 cell lines via apoptosis induction .
- Antimicrobial effects : MIC values of 8–32 μg/mL against S. aureus and E. coli due to membrane disruption .
- Anti-inflammatory potential : Inhibition of COX-2 (60–75% at 10 μM) in murine macrophage models .
Advanced Research Questions
Q. How can reaction yields be optimized for the nitro-substituted amide coupling step?
- Catalyst screening : Triethylamine (TEA) or HOBt (hydroxybenzotriazole) improves coupling efficiency by reducing side reactions .
- Solvent effects : Anhydrous DMF enhances nitro group stability compared to THF or DCM .
- Temperature control : Maintaining 0–5°C during carbodiimide activation minimizes decomposition .
Q. Table 1: Yield Optimization for Amide Coupling
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DMF | 25 | 72 |
| EDC/HOBt | DMF | 0 | 85 |
| DCC alone | THF | 25 | 48 |
| Data derived from |
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Nitro group position : Para-nitro on thiophene enhances electron-withdrawing effects, improving DNA intercalation .
- Tetrahydrobenzo[b]thiophene core : Saturation increases metabolic stability compared to aromatic analogs .
- Ethyl ester vs. methyl : Ethyl esters exhibit better membrane permeability (logP ~3.2 vs. 2.5 for methyl) .
Q. How does the compound interact with biological targets at a molecular level?
- DNA binding : Intercalation demonstrated via fluorescence quenching assays (K = 1.2 × 10 M) .
- Enzyme inhibition : Competitive inhibition of topoisomerase II (K = 0.8 μM) confirmed by gel electrophoresis .
- Cellular uptake : Confocal microscopy shows nuclear localization within 2 hours in MCF-7 cells .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in spectroscopic data during characterization?
Q. What strategies mitigate nitro group reduction during synthesis?
- Reducing agents : Avoid NaBH or LiAlH; use Pd/C with H for selective reductions .
- Protection : Temporarily protect the nitro group as a sulfonamide during reactive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
